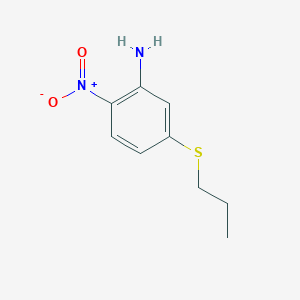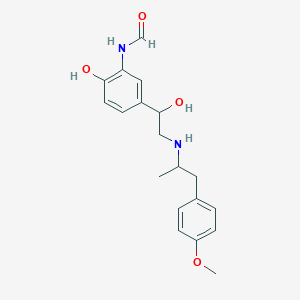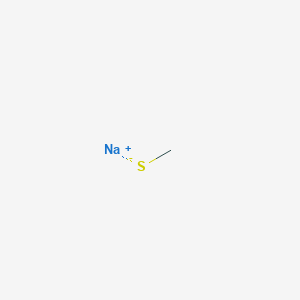
N-Methylbenzylamine hydrochloride
Vue d'ensemble
Description
N-Methylbenzylamine hydrochloride is a chemical compound that is related to various benzylamines, which are often used as intermediates in organic synthesis and have applications in medicine, pesticides, and chemical fields. The hydrochloride form indicates that it is a salt, likely formed by the reaction of N-methylbenzylamine with hydrochloric acid.
Synthesis Analysis
The synthesis of N-methylbenzylamine derivatives can be achieved through various methods. For instance, a novel procedure for the Pd-C catalytic N-debenzylation of benzylamines has been established, which directly gives the products as crystal amine hydrochlorides in practically quantitative yields . Additionally, the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a related compound, involves a sequence of reactions that ultimately inactivate pig liver mitochondrial monoamine oxidase . Another synthesis method involves the use of maleic anhydride, glycine, and (R)-(+)-α-methylbenzylamine to produce optically active maleimide derivatives .
Molecular Structure Analysis
The molecular structure of N-methylbenzylamine hydrochloride is not directly discussed in the provided papers. However, related compounds such as N-phenyl-4-nitrobenzylamine have been analyzed using X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations . These structural analyses are crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
N-Methylbenzylamine and its derivatives undergo various chemical reactions. For example, the α-lithiation of N-BOC-N-methylbenzylamine with sec-BuLi in the presence of (-)-sparteine leads to the formation of an organometallic intermediate that can react with electrophiles . The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone involves Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation . These reactions are indicative of the reactivity of benzylamine derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylbenzylamine hydrochloride can be inferred from the properties of similar compounds. For instance, the crystal and molecular structures of various nitrobenzylamines provide insights into their density, crystal system, and molecular geometry . The biological activity of benzylating N-nitroso compounds, which are models of activated N-nitrosomethylbenzylamine, suggests that these compounds can interact with biological systems, leading to mutagenicity and potential carcinogenicity . The synthesis and polymerization of maleimide derivatives from α-methylbenzylamine indicate that these compounds can form optically active polymers, which is significant for materials science applications .
Applications De Recherche Scientifique
Synthetic Applications
N-Methylbenzylamine hydrochloride is utilized in the synthesis of various organic compounds. For example, Wang Ling-ya (2015) described the use of N-Methylbenzylamine hydrochloride in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine, pesticides, and chemical fields. This method offers benefits like low production costs, simple operation, and environmental friendliness (Wang Ling-ya, 2015).
Radiochemical Synthesis
In radiochemistry, N-Methylbenzylamine hydrochloride plays a role in synthesizing radiolabeled compounds. Secor et al. (1994) demonstrated its use in preparing [Methyl-14C]-N-methylputrescine, a process crucial for studying metabolic pathways (Secor et al., 1994).
Chemical Research
In chemical research, N-Methylbenzylamine hydrochloride is employed in various chemical reactions and studies. Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) using N-Methylbenzylamine, noting its selective efficiency in oxidizing aryl alcohols (Kassaee et al., 2004).
Biochemical Studies
In biochemistry, its derivatives are used to study enzyme activities and biochemical pathways. For instance, Ransom et al. (1983) explored the synthesis of Xylamine, an inhibitor of neuronal norepinephrine uptake, involving a derivative of N-Methylbenzylamine hydrochloride (Ransom et al., 1983).
Pharmacological Research
In pharmacology, derivatives of N-Methylbenzylamine hydrochloride are studied for their potential therapeutic effects. Silverman and Hoffman (1981) synthesized N-(1-Methyl)cyclopropylbenzylamine, investigating its ability to inactivate monoamine oxidase, an enzyme relevant in psychiatric and neurological disorders (Silverman & Hoffman, 1981).
Safety And Hazards
Orientations Futures
While specific future directions for N-Methylbenzylamine hydrochloride are not mentioned in the search results, its use as an intermediate in the synthesis of a metabolite of Tramadol suggests potential applications in pharmaceuticals . Furthermore, its use in the production of dyes indicates potential applications in the textile industry .
Propriétés
IUPAC Name |
N-methyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOFSBFHDQRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046007 | |
| Record name | N-Methylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Methylbenzylamine hydrochloride | |
CAS RN |
13426-94-3, 61789-73-9 | |
| Record name | Methylbenzylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylbenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLBENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQP1JP335I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)










